

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

basic properties

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Compound of Interest

Compound Name: 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1351505

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An In-depth Technical Guide to **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde**

Introduction

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic aromatic aldehyde. Characterized by a pyrazole ring substituted with a 2-methylphenyl group at the N1 position and a formyl (carbaldehyde) group at the C4 position, this compound serves as a crucial building block in synthetic organic chemistry. Its unique structural features, particularly the reactive aldehyde group and the stable pyrazole core, make it a valuable intermediate for the synthesis of a wide range of more complex molecules.^[1] This guide provides a detailed overview of its fundamental properties, synthesis, and key applications, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental properties of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** are summarized below. These properties are essential for its handling, characterization, and application in synthetic protocols.

Table 1: Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[1]
Molecular Weight	186.21 g/mol	[1]
CAS Number	75815-74-6	[1]
MDL Number	MFCD03780730	[1]
PubChem ID	4335623	[1]

Table 2: Physical Properties

Property	Value	Source
Appearance	White needles	[1]
Melting Point	64-70 °C	[1]
Purity	≥ 98% (HPLC)	[1]
Storage Conditions	Store at 0-8°C	[1]

Reactivity and Synthesis

The chemical behavior of **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** is dominated by the reactivity of the aldehyde functional group and the aromatic pyrazole ring. The aldehyde group allows for a variety of chemical transformations, such as oxidation, reduction, and condensation reactions, making it a key handle for molecular elaboration.[1]

General Synthesis: The Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4] This reaction introduces a formyl group onto an activated aromatic ring, such as a substituted pyrazole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). [2][4]

The following protocol is a generalized procedure based on methodologies reported for the synthesis of various substituted pyrazole-4-carbaldehydes.[2][5][4]

- Preparation of Vilsmeier Reagent: Phosphorus oxychloride (e.g., 4 equivalents) is added dropwise to dry N,N-dimethylformamide (DMF) (e.g., 4 equivalents) under an inert atmosphere (e.g., Argon) at a reduced temperature, typically between -10 °C and 0 °C.^{[2][4]} The mixture is stirred at this temperature until a viscous, white Vilsmeier reagent is formed.^[2]
- Formylation Reaction: The corresponding hydrazone or substituted pyrazole precursor (1 equivalent) is dissolved in dry DMF and added dropwise to the pre-formed Vilsmeier reagent at room temperature.^[2]
- Heating: The reaction temperature is then raised and maintained, for example, at 60-70 °C, for several hours (e.g., 4 to 24 hours) to drive the reaction to completion.^{[2][4]} The progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).^[4]
- Work-up and Isolation: Upon completion, the reaction mixture is cooled and then quenched by pouring it into ice water.^{[2][4]} The solution is neutralized by basification, for instance, with sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to precipitate the crude product.^{[2][4]}
- Purification: The solid product is collected by filtration, washed with cold water, and dried.^[5] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or DMF, to yield the final pyrazole-4-carbaldehyde.^{[4][6]}

Spectroscopic Characterization

The structure of pyrazole-4-carbaldehydes is typically confirmed using a combination of spectroscopic techniques. While specific spectra for **1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde** are not detailed in the provided search results, the expected characteristic signals can be inferred from data on analogous compounds.^{[2][7]}

- ¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show a characteristic singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically around δ 9.8-10.1 ppm.^{[2][8]} Signals corresponding to the protons on the pyrazole and the methylphenyl rings would appear in the aromatic region (approx. δ 7.0-8.2 ppm), with a singlet for the pyrazole C5-H.^[2] A singlet for the methyl group (-CH₃) would be observed in the upfield region (approx. δ 2.2-2.6 ppm).^{[7][8]}

- ¹³C NMR: The carbon spectrum would display a characteristic signal for the aldehyde carbonyl carbon at approximately δ 183 ppm.[2] Other signals would correspond to the carbons of the pyrazole and phenyl rings.[2]
- FT-IR: The infrared spectrum would feature a strong, characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically found around 1660-1670 cm⁻¹. [2]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[2]

Applications in Research and Development

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a key intermediate with diverse applications in several fields of chemical science.[1] Its utility stems from its ability to be converted into a wide array of more complex, biologically active molecules.

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// Workflow Edges Start -> Reaction; Reagent -> Reaction; Reaction -> Quench; Quench -> Neutralize; Neutralize -> Filter; Filter -> Purify; Purify -> Product; } Figure 1: Key application areas for pyrazole-4-carbaldehyde derivatives.

- **Pharmaceutical Synthesis:** This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.^[1] Pyrazole derivatives are known to exhibit a wide range of biological activities, and this scaffold is particularly useful for developing novel compounds targeting neurological disorders, as well as those with potential anti-inflammatory and anti-cancer properties.^[1]
- **Agrochemicals:** It is employed in the development of modern agrochemicals.^[1] The resulting pyrazole derivatives can act as potent herbicides and fungicides, contributing to crop protection and improved agricultural yields.^[1]
- **Material Science:** The compound can be incorporated into polymer formulations.^[1] This integration can enhance the thermal stability and mechanical properties of materials, making it valuable in the production of advanced and durable polymers.^[1]
- **Analytical Chemistry:** In certain contexts, derivatives of this aldehyde can serve as reagents in analytical methods, such as for the detection of specific metal ions, which is relevant for environmental monitoring and quality control processes.^[1]

Conclusion

1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest to the scientific and industrial communities. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an indispensable building block in organic synthesis. The robust Vilsmeier-Haack reaction provides a reliable route for its preparation, opening the door to a vast chemical space of derivatives. Its established role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials underscores its importance and ensures its continued relevance in chemical research and drug development.

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